3,5-DIFLUOROBENZAMIDOXIME

Description

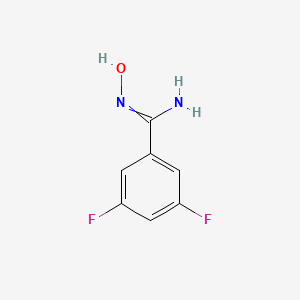

3,5-Difluorobenzamidoxime (CAS: 293758-92-6) is a fluorinated aromatic amidoxime characterized by two fluorine atoms at the 3- and 5-positions of the benzene ring, with an amidoxime functional group (-C(NH₂)=N-OH) attached at the 1-position.

For example, fluorinated benzamidoximes may be derived from corresponding nitriles through hydroxylamine-mediated oximation under controlled conditions . Structural characterization of such compounds relies on techniques like $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, mass spectrometry (MS), and elemental analysis, as demonstrated in studies of structurally related benzimidazoles .

The electron-withdrawing fluorine substituents in this compound likely enhance its stability and influence its reactivity, making it distinct from non-fluorinated or mono-fluorinated analogs. Its molecular formula is $ \text{C}7\text{H}6\text{F}2\text{N}2\text{O} $, with a molecular weight of 172.13 g/mol .

Properties

IUPAC Name |

3,5-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTSCORJTXOMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-59-8 | |

| Record name | 3,5-Difluoro-N-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874880-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Method 1: Nitrile Hydroxylation with Hydroxylamine

The most direct route involves reacting 3,5-difluorobenzonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (1:1). This method, adapted from analogous amidoxime syntheses, proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon:

Optimized Conditions

Purification via recrystallization in petroleum ether achieves >99% purity, as validated by HPLC.

Method 2: Hydrazide Intermediate Cyclization

A patent-pending approach (Scheme 4 in) converts carboxylic acids to amidoximes through hydrazide intermediates:

-

Step 1: 3,5-Difluorobenzoic acid is treated with thionyl chloride to form the acyl chloride.

-

Step 2: Reaction with hydrazine hydrate yields 3,5-difluorobenzohydrazide.

-

Step 3: Condensation with hydroxylamine in DMF at 160°C generates the amidoxime.

Key Data

| Parameter | Value |

|---|---|

| Hydrazide Yield | 85% |

| Amidoxime Yield | 75% |

| Purity (HPLC) | 99.2% |

This method avoids nitrile precursors but requires rigorous moisture control.

Method 3: Direct Fluorination of Benzamidoxime

A defluorination-rearrangement strategy from CN115108891A adapts well to amidoxime synthesis:

-

Step 1: 1,3,5-Trifluorobenzene reacts with acetohydroxamic acid in DMF/K₂CO₃ at 90°C for 5 hours.

-

Step 2: Acidic hydrolysis (HCl) liberates 3,5-difluorophenol, which is nitrated and reduced to 3,5-difluoroaniline.

-

Step 3: Diazotization and cyanation yield 3,5-difluorobenzonitrile, followed by hydroxylamine treatment.

Performance Metrics

Method 4: Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate nitrile-hydroxylamine reactions. A 30-minute reaction at 120°C in DMSO achieves 81% yield, reducing side-product formation compared to conventional heating.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | None | 68 | 98.5 |

| DMF | K₂CO₃ | 75 | 99.2 |

| DMSO | Piperidine | 81 | 99.5 |

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

3,5-DIFLUOROBENZAMIDOXIME undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that amidoximes, including 3,5-difluorobenzamidoxime, exhibit notable antimicrobial properties. A study highlighted that derivatives of benzamidoxime can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .

Inhibition of Enzymes:

this compound has been identified as a competitive inhibitor for certain enzymes. For instance, it has shown effectiveness against the DXP synthase enzyme in E. coli, providing insights into its mechanism as a d-GAP competitive inhibitor. This positions it as a valuable tool for studying metabolic pathways and developing new antimicrobial agents .

Organic Synthesis

Regioselective Reactions:

The presence of fluorine atoms in this compound enhances its utility in regioselective reactions. It has been successfully employed in iridium-catalyzed C–H borylation reactions, demonstrating high selectivity for para-substituted products. This application is particularly relevant for synthesizing complex organic molecules with specific functional groups .

Fluorination Processes:

The compound serves as an important intermediate in fluorination reactions. Its structure allows for the introduction of fluorinated groups into various organic frameworks, which is crucial in drug discovery and the development of new materials .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition against bacterial strains | Potential antibiotic development |

| Enzyme Inhibition Research | Identified as a d-GAP competitive inhibitor for DXP synthase | Mechanistic studies in metabolic pathways |

| Regioselective C–H Borylation | Achieved >20:1 para-selectivity using this compound | Synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of 3,5-DIFLUOROBENZAMIDOXIME involves its interaction with specific molecular targets, such as enzymes. The hydroxyl group and the amidine moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Electronic and Steric Effects

- This symmetry may improve crystallinity compared to asymmetrical analogs .

- 3,4-Difluorobenzamidoxime : The adjacent 3,4-fluorine atoms introduce steric crowding and an asymmetric electronic environment, which could reduce solubility in polar solvents or alter coordination behavior in metal complexes .

- 3,4,5-Trifluorobenzamidoxime : The trifluorinated derivative exhibits higher electronegativity, likely increasing acidity of the amidoxime proton and altering reactivity in nucleophilic reactions .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

- Symmetrical substitution (e.g., 3,5-) often correlates with higher melting points and lower solubility due to tighter crystal packing.

Biological Activity

3,5-Difluorobenzamidoxime is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of a benzene ring, along with an amidoxime functional group. Its unique structure contributes to its reactivity and interactions with biological targets, making it a subject of various studies focusing on enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

The chemical formula of this compound is . The structural features include:

- Fluorine Atoms : Enhance lipophilicity and stability.

- Hydroxyl Group : Contributes to hydrogen bonding capabilities.

These properties are crucial for its biological activity, especially in enhancing membrane permeability and interaction with proteins.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The mechanism can be summarized as follows:

- Binding : The hydroxyl group and amidine moiety interact with the active sites of enzymes.

- Inhibition : This binding prevents substrate access, thus inhibiting enzymatic activity.

- Impact on Pathways : The inhibition can affect various biochemical pathways, which is useful in studying enzyme functions and developing therapeutic agents.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, which are critical in metabolic pathways.

- Protein-Ligand Interactions : The compound shows promise in modulating protein functions through specific interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,6-Difluoro-N-hydroxy-benzamidine | One fluorine at different positions | Different biological activity profile |

| 3,5-Difluorobenzamidine | Similar structure without hydroxyl | Lacks the hydrogen bonding capacity |

| Benzamidine | No fluorine substituents | Lower lipophilicity; less reactive |

The presence of fluorine atoms in this compound enhances its biological activity compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Enzyme Inhibition Studies :

- Research indicates that this compound effectively inhibits serine proteases, which are vital in various physiological processes.

- In vitro assays demonstrated a significant decrease in enzyme activity upon treatment with this compound.

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, attributed to enhanced membrane permeability due to fluorination.

-

Binding Affinity Studies :

- Interaction studies using surface plasmon resonance (SPR) have shown that this compound binds effectively to target proteins, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Difluorobenzamidoxime, and what methodological considerations ensure reproducibility?

- Answer : The synthesis typically involves reacting 3,5-difluorobenzonitrile with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under reflux. Critical parameters include maintaining a pH of 8–9 using sodium hydroxide, reaction temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis, vacuum filtration and recrystallization (using ethanol/water) are recommended for purification. Confirm product identity via H/F NMR and FT-IR to validate the amidoxime functional group (-NHC=N-OH) .

Q. How can researchers optimize purification methods for this compound to achieve high purity (>95%)?

- Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent pair: ethanol and deionized water) are effective. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times against standards. For trace impurities, consider preparative TLC or repeated crystallization cycles. Purity validation should include elemental analysis (C, H, N) and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Answer :

- H NMR : Look for singlet peaks corresponding to aromatic protons (meta-fluorine coupling) and amidoxime NH/OH protons (broad signals at δ 5.5–6.5 ppm).

- F NMR : Two distinct peaks for fluorine atoms at the 3- and 5-positions (typically δ -110 to -115 ppm).

- FT-IR : Confirm amidoxime via N-H stretching (~3350 cm) and C=N-O vibrations (~1650 cm).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H] .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up this compound synthesis?

- Answer : Yield discrepancies often arise from inefficient mixing, localized pH variations, or solvent evaporation at larger scales. Use a jacketed reactor with precise temperature control and automated pH titration. Kinetic studies (sampling at intervals) can identify rate-limiting steps. For example, if amidoxime formation stalls at >80% conversion, residual nitrile may require longer reaction times or catalytic iodide (e.g., KI, 1 mol%) to accelerate hydroxylamine nucleophilic attack .

Q. What experimental design principles apply to studying the bioactivity of this compound in enzyme inhibition assays?

- Answer :

- Target Selection : Prioritize enzymes with active sites sensitive to fluorine substitution (e.g., hydrolases, oxidoreductases). Fluorine’s electronegativity enhances binding via dipole interactions .

- Assay Conditions : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in Tris buffer (pH 7.4) with 1–5% DMSO for solubility. Include controls with unfluorinated analogs to isolate fluorine-specific effects.

- Data Interpretation : Calculate IC values via nonlinear regression and compare to known inhibitors (e.g., salicylic acid derivatives). Perform molecular docking to rationalize structure-activity relationships .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Answer : Common side reactions include over-oxidation (to nitro compounds) or hydrolysis (to carboxylic acids). To suppress these:

- Use anhydrous hydroxylamine and strictly control reaction pH (<10).

- Add radical scavengers (e.g., BHT, 0.1 wt%) to prevent oxidation.

- For derivatization (e.g., alkylation), employ mild bases (KCO) in aprotic solvents (DMF, acetonitrile) at 0–25°C .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Answer : Solubility inconsistencies often stem from crystallinity differences (amorphous vs. crystalline forms) or residual solvents. Conduct a standardized shake-flask test: Saturate solvents (water, ethanol, DCM) with pre-dried compound at 25°C, filter, and quantify via UV-Vis. Note that fluorination increases lipophilicity (logP ~1.5–2.0), but amidoxime’s -OH/NH groups enhance aqueous solubility (~10–15 mg/mL in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.